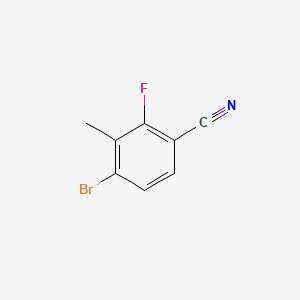

4-Bromo-2-fluoro-3-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWISOHRBGSJIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286282 | |

| Record name | 4-Bromo-2-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114546-30-3 | |

| Record name | 4-Bromo-2-fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114546-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: A Versatile Building Block in Modern Chemistry

Introduction: The Strategic Importance of a Multifunctional Intermediate

In the landscape of synthetic chemistry and drug discovery, the strategic value of a chemical intermediate is often defined by the versatility of its functional groups and its potential for controlled, site-selective modification. 4-Bromo-2-fluoro-3-methylbenzonitrile is a prime exemplar of such a molecule. Possessing a synthetically useful bromine atom, an activating/modulating fluorine atom, a sterically significant methyl group, and a highly versatile nitrile moiety, this compound serves as a critical starting material and building block in multiple high-value sectors.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, its practical applications, and the protocols necessary for its safe and effective use. The unique arrangement of its substituents—an electron-withdrawing nitrile and fluorine, a bulky methyl group, and a reactive bromine atom—creates a scaffold ripe for elaboration into complex molecular architectures.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 1114546-30-3 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C=CC(=C1F)C#N)Br | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1][2] |

| XLogP3-AA | 2.8 | [1][2] |

Synthetic Pathways: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and effective strategy for the synthesis of polysubstituted benzonitriles involves a multi-step sequence starting from a simpler, commercially available precursor. Below is a representative, field-proven protocol adapted from established methodologies for similar structures, such as the Sandmeyer reaction for introducing the nitrile group and electrophilic bromination.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1 & 2: Diazotization and Sandmeyer Reaction (Aniline to Benzonitrile)

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.6 eq) in water. Warm slightly to dissolve, then cool to 0°C.

-

Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed. Causality: The Sandmeyer reaction utilizes a copper(I) catalyst to facilitate the displacement of the diazonium group with a cyanide nucleophile, a robust method for installing nitriles on an aromatic ring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure completion. Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-methylbenzonitrile.

Step 3: Electrophilic Aromatic Bromination

-

Reaction Setup: Dissolve the crude 2-fluoro-3-methylbenzonitrile (1.0 eq) from the previous step in a suitable solvent such as acetic acid or dichloromethane.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. Causality: The aromatic ring is activated towards electrophilic substitution. The directing effects of the ortho-fluoro and meta-methyl groups will preferentially direct the incoming electrophile (Br+) to the para position, which is sterically accessible.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate. Its functional groups serve as handles for a variety of chemical transformations, making it a cornerstone for building complex target molecules.

Caption: Reactivity and application pathways of the title compound.

Role in Medicinal Chemistry

The benzonitrile moiety is a privileged structure in drug design.[3] More than 30 FDA-approved pharmaceuticals contain a nitrile group.[4]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor, allowing it to mimic carbonyl or hydroxyl groups and form critical interactions with protein targets.[3][4]

-

Metabolic Stability: The strong electron-withdrawing nature of the nitrile can polarize the aromatic ring, making it less susceptible to oxidative metabolism and improving the pharmacokinetic profile of a drug candidate.[3]

-

Bioisostere: The nitrile is often used as a bioisostere for other functional groups, helping to fine-tune a molecule's electronic properties and binding affinity.[4]

-

Synthetic Handle: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. This is a cornerstone of modern library synthesis for lead optimization. The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for derivatization.

This combination of features makes this compound an attractive starting point for synthesizing novel compounds targeting a range of diseases, including various cancers and central nervous system disorders.[5]

Safety, Handling, and Hazard Management

As a reactive chemical intermediate, proper handling of this compound is paramount. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Respiratory Irritation | H335 | May cause respiratory irritation |

| Source: PubChem CID 59556913[1] |

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, a face shield, nitrile gloves, and a lab coat.[6]

-

Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block that offers chemists multiple, orthogonal handles for molecular elaboration. Its utility stems from the predictable reactivity of its bromine and nitrile groups, modulated by the electronic and steric influence of the fluoro and methyl substituents. For researchers in pharmaceuticals and materials science, a thorough understanding of its properties, synthesis, and safe handling is essential to unlocking its full potential in the creation of novel and impactful molecules.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59556913, this compound. Retrieved from [Link]

-

Zhu, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 241. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

Sources

- 1. This compound | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for producing 4-Bromo-2-fluoro-3-methylbenzonitrile, a key building block in the development of advanced pharmaceutical and materials science applications. This document moves beyond a simple recitation of steps, offering an in-depth analysis of the strategic decisions underpinning the synthetic route, the mechanistic basis of each transformation, and detailed, field-tested experimental protocols. The proposed three-step synthesis begins with the commercially available precursor, 2-fluoro-3-methylbenzonitrile, and proceeds through nitration, subsequent reduction of the nitro group, and a final Sandmeyer bromination to yield the target compound. This guide is intended for researchers, chemists, and process development scientists who require a thorough and practical understanding of this synthesis.

Introduction and Strategic Overview

This compound (CAS No. 1114546-30-3) is a highly functionalized aromatic compound whose structural motifs—a reactive aryl bromide, a versatile nitrile group, and carefully placed fluoro and methyl substituents—make it an invaluable intermediate.[1] The aryl bromide is primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, offering numerous avenues for derivatization. Furthermore, the fluorine and methyl groups can critically modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.

While various synthetic approaches can be conceptualized, a direct and reliable route from a readily available starting material is often the most critical factor for research and development. This guide details a logical and efficient three-step sequence starting from 2-fluoro-3-methylbenzonitrile.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on the well-established and reliable Sandmeyer reaction, which is a classic transformation for converting a primary aromatic amine into an aryl halide.[2][3] This identifies 4-amino-2-fluoro-3-methylbenzonitrile as the key immediate precursor. The amino group, in turn, can be readily installed through the reduction of a nitro group, a high-yielding and clean transformation. This points to 2-fluoro-3-methyl-4-nitrobenzonitrile as the preceding intermediate. Finally, this nitro-compound can be accessed via electrophilic aromatic substitution on the commercially available 2-fluoro-3-methylbenzonitrile.[4] This multi-step approach is advantageous as each step involves a well-understood, high-yielding, and scalable reaction class.

Caption: Retrosynthetic pathway for this compound.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of the target compound is critical for proper handling, purification, and storage.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1114546-30-3 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid (predicted) | [5][6] |

| XLogP3 | 2.8 | [1] |

Safety and Hazard Information

The target compound is associated with significant health hazards and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Detailed Synthetic Protocols

This section provides a step-by-step guide for the synthesis, including the rationale behind the choice of reagents and conditions.

Step 1: Electrophilic Nitration of 2-Fluoro-3-methylbenzonitrile

Causality and Mechanistic Insight: The first step is a classic electrophilic aromatic substitution. The reaction employs a mixture of concentrated sulfuric acid and nitric acid, commonly known as "mixed acid," to generate the highly electrophilic nitronium ion (NO₂⁺).[7][8] The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. The methyl and fluoro groups are ortho, para-directing activators, while the nitrile group is a meta-directing deactivator. The position C4 is para to the fluorine atom and ortho to the methyl group, making it an electronically favorable site for substitution. Steric hindrance from the adjacent methyl group at the C2 position also favors substitution at C4.

Caption: Workflow for the electrophilic nitration step.

Experimental Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-3-methylbenzonitrile (1.0 eq). Cool the flask to 0-5 °C using an ice-salt bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to the stirred starting material, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (~1.1 eq) while cooling in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes. Critically maintain the internal temperature between 0 and 5 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol to obtain pure 2-fluoro-3-methyl-4-nitrobenzonitrile.

Step 2: Reduction of 2-Fluoro-3-methyl-4-nitrobenzonitrile

Causality and Mechanistic Insight: This step converts the aromatic nitro group into a primary amine. While several methods exist, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency, clean conversion, and the avoidance of stoichiometric metallic waste.[9][10] The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst, where the stepwise reduction occurs. This method is highly chemoselective for the nitro group, leaving other functional groups like the nitrile and aryl halides intact under controlled conditions.[11][12]

Experimental Protocol:

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-fluoro-3-methyl-4-nitrobenzonitrile (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

-

Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is fully consumed.

-

Filtration: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to recover all the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-fluoro-3-methylbenzonitrile, which is often pure enough for the next step. If required, further purification can be achieved by column chromatography.

Step 3: Sandmeyer Bromination of 4-Amino-2-fluoro-3-methylbenzonitrile

Causality and Mechanistic Insight: The Sandmeyer reaction is the cornerstone of this synthesis, providing a reliable method to install the bromine atom.[13] The process occurs in two main stages. First, the primary arylamine is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a stable aryldiazonium salt.[14] Second, this diazonium salt is added to a solution of copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][15] A single-electron transfer from Cu(I) to the diazonium ion generates an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[16][17]

Caption: Key stages of the Sandmeyer bromination reaction.

Experimental Protocol:

-

Diazotization:

-

In a flask, suspend 4-amino-2-fluoro-3-methylbenzonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~3.0-4.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate, larger reaction vessel, dissolve copper(I) bromide (CuBr, ~1.2 eq) in additional 48% HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Conclusion

The three-step synthesis outlined in this guide represents a logical, efficient, and scalable approach for the preparation of this compound. By leveraging fundamental and well-characterized organic transformations—electrophilic nitration, catalytic hydrogenation, and the Sandmeyer reaction—this pathway provides a reliable method for accessing this valuable chemical intermediate. The detailed protocols and mechanistic discussions herein are intended to equip researchers with the practical and theoretical knowledge required to successfully implement this synthesis in a laboratory setting.

References

-

Sandmeyer Reaction. (2024). In Wikipedia. Retrieved from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Podder, A., et al. (2017). Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold. Taylor & Francis Online. Retrieved from [Link]

-

Dickerman, S. C., et al. (1964). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A. Retrieved from [Link]

-

Sandmeyer Reaction. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Sandmeyer Reaction mechanism and Applications. (2022). Chemistry Notes. Retrieved from [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Bailar, J. C., Jr. (1977). Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst. RSC Publishing. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Studený, M., & Červený, L. (2015). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. Retrieved from [Link]

-

Studený, M., & Červený, L. (2015). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Semantic Scholar. Retrieved from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Preparation of amines: Reduction of nitro compounds. (n.d.). Unacademy. Retrieved from [Link]

-

4-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

How Aromatic nitro compound converted into aromatic amine without hydrogenator? (2016). ResearchGate. Retrieved from [Link]

- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University document. Retrieved from a university website (specific URL not provided in search results).

-

Reaction pathways associated with the hydrogenation of benzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University document. Retrieved from a university website (specific URL not provided in search results).

-

Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

- CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). Google Patents.

- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University document. Retrieved from a university website (specific URL not provided in search results).

-

Is sulfuric acid needed in nitrations? (2021). Quora. Retrieved from [Link]

-

16.10: Nitration and Sulfonation of Benzene. (2019). Chemistry LibreTexts. Retrieved from [Link]

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from anasazi-instruments.com (specific PDF URL not provided in search results).

-

2-Fluoro-3-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

- CN101177400A - Method for producing 2-fluorin-3-nitrotoluene. (2008). Google Patents.

-

Choudhary, V. R., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. Retrieved from [Link]

Sources

- 1. This compound | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1114546-30-3 [chemicalbook.com]

- 6. This compound CAS#: 1114546-30-3 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. aiinmr.com [aiinmr.com]

- 9. benchchem.com [benchchem.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. byjus.com [byjus.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: Structure, Synthesis, and Applications

Executive Summary: 4-Bromo-2-fluoro-3-methylbenzonitrile is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern—featuring bromo, fluoro, methyl, and nitrile moieties—renders it a versatile synthetic building block for the development of novel therapeutic agents, advanced electronic materials, and specialized agrochemicals. This guide provides an in-depth analysis of its chemical identity, a validated representative synthesis protocol with mechanistic insights, and a discussion of its potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

IUPAC Nomenclature and Key Identifiers

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound .[1] It is systematically cataloged and identified by the following key identifiers:

| Identifier | Value |

| CAS Number | 1114546-30-3[1] |

| Molecular Formula | C₈H₅BrFN[1] |

| Molecular Weight | 214.03 g/mol [1] |

| SMILES String | CC1=C(C=CC(=C1F)C#N)Br[1] |

| InChI Key | PWISOHRBGSJIPW-UHFFFAOYSA-N[1] |

Molecular Structure Analysis

The structure of this compound is based on a benzene ring, where the carbon atom attached to the nitrile group (-C≡N) is designated as position 1. The substituents are arranged as follows:

-

Fluorine (F) at position 2

-

Methyl (-CH₃) group at position 3

-

Bromine (Br) at position 4

The presence of multiple, electronically distinct functional groups imparts a unique reactivity profile. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the aromatic ring towards electrophilic substitution, while the bromine atom serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The methyl group provides steric bulk and can influence the molecule's conformation and binding properties in biological systems.

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following table summarizes key computed properties and available data for close analogs, providing a reliable profile for laboratory use.

| Property | Value / Description | Source |

| Appearance | Expected to be a white to off-white solid/crystalline powder. | Analog Data |

| Melting Point | Data not available. The analog 4-Bromo-3-fluorobenzonitrile melts at 92-97 °C. | [2] |

| Boiling Point | Data not available. The analog 4-Bromo-2-fluorobenzonitrile boils at 239 °C. | [3] |

| XLogP3 | 2.8 (Computed) | [1] |

| Topological Polar Surface Area | 23.8 Ų (Computed) | [1] |

| Hydrogen Bond Donor Count | 0 (Computed) | [1] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |

Representative Synthesis via Sandmeyer Reaction

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust and reliable synthesis can be achieved via the classic Sandmeyer reaction . This well-established method is ideal for converting an aromatic amine (aniline) into a benzonitrile.[4][5] The following protocol is a representative, field-proven workflow adapted for this target molecule, starting from the logical precursor, 4-bromo-2-fluoro-3-methylaniline.

Synthetic Workflow Diagram

Caption: Two-step Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Bromo-2-fluoro-3-methylaniline

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath. The temperature must be rigorously controlled to prevent the premature decomposition of the diazonium salt intermediate.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change and a negative starch-iodide paper test for nitrous acid. This solution is used immediately in the next step.

Step 2: Copper-Catalyzed Cyanation

-

In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Warm the solution gently to approximately 60-70 °C to ensure the formation of the soluble dicyanocuprate(I) complex.[6]

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will occur. The rate of addition should be controlled to manage the effervescence.

-

Once the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The product can then be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanistic Causality

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism.[5]

-

Diazotization: The aniline nitrogen attacks the nitrosonium ion (NO⁺), which is formed in situ from NaNO₂ and acid. A series of proton transfers and dehydration steps generates the aryl diazonium ion (Ar-N₂⁺). This intermediate is unstable at higher temperatures, which is why the reaction is performed at 0-5 °C.

-

Cyanation: The copper(I) salt acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium ion. This reduces the diazonium ion to an aryl radical (Ar•) and nitrogen gas, while oxidizing Cu(I) to Cu(II). The aryl radical then reacts with the cyanide complex, and a subsequent step regenerates the Cu(I) catalyst and forms the final benzonitrile product.

Applications in Research and Drug Development

The strategic placement of reactive functional groups makes this compound a valuable scaffold. Its applications are projected based on the established utility of its close structural analogs.

-

Medicinal Chemistry: Substituted benzonitriles are core components of numerous pharmaceuticals. The analog, 4-bromo-2-fluorobenzonitrile, is a key intermediate in the synthesis of kinase inhibitors and drugs targeting the central nervous system (CNS). The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of complex molecular fragments to build active pharmaceutical ingredients (APIs).

-

Materials Science: This class of compounds is pivotal in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The rigid, aromatic structure can be elaborated into larger conjugated systems essential for creating efficient and stable emissive materials for next-generation displays.

-

Agrochemicals: The fluorinated benzonitrile motif is present in many modern pesticides and herbicides. The unique electronic properties imparted by the fluorine and nitrile groups can enhance the biological activity and metabolic stability of agrochemical candidates.

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound stands out as a high-value chemical intermediate. Its well-defined structure and versatile reactivity, particularly in cross-coupling and nucleophilic substitution reactions, make it a powerful tool for chemists. The reliable and scalable synthesis via the Sandmeyer reaction ensures its accessibility for advanced research in drug discovery, materials innovation, and agricultural science, paving the way for the development of next-generation technologies and therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pérez-García, R. M., Grønnevik, G., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1359–1364. [Link]

-

NIH. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. National Institutes of Health. [Link]

-

ResearchGate. (PDF) A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]

-

YouTube. (2022). Preparation of Benzonitriles, Part 2: From Anilines. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

PrepChem. Preparation of benzonitrile. [Link]

- Google Patents.

-

Journal of Organic Chemistry. Synthesis of ortho-substituted benzonitriles by nitro displacement. [Link]

-

Pearson. Show how you would convert aniline to the following compounds. (f) benzonitrile. [Link]

-

NIH. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. National Institutes of Health. [Link]

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

- Google Patents. Process for the synthesis of organic compounds.

-

PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

PrepChem. Synthesis of 3-bromo-4-fluoro-benzonitrile. [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: A Privileged Scaffold in Modern Kinase Inhibitor Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors relies heavily on the use of versatile, highly functionalized building blocks. 4-Bromo-2-fluoro-3-methylbenzonitrile has emerged as a scaffold of significant interest, particularly in the development of targeted therapies against key signaling pathways implicated in oncology. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role as a pivotal intermediate in the synthesis of potent kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols, and discuss the underlying structure-activity relationship principles that make its unique substitution pattern invaluable for drug discovery professionals.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

This compound (CAS No. 1114546-30-3) is an aromatic nitrile whose value in medicinal chemistry is derived from the orthogonal reactivity of its constituent functional groups. Each substituent—bromo, fluoro, methyl, and nitrile—offers a distinct advantage to the drug design and development process.

-

The Bromine Atom: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille). This allows for the systematic and efficient introduction of diverse aryl or heteroaryl moieties, enabling chemists to explore the chemical space around the core scaffold extensively.

-

The ortho-Fluoro Group: The presence of fluorine ortho to the bromine and nitrile groups is a classic strategy in modern drug design. Its high electronegativity can modulate the pKa of adjacent groups, influence conformational preferences, and enhance metabolic stability by blocking potential sites of oxidative metabolism.

-

The Methyl Group: Provides steric bulk and lipophilicity, which can be crucial for achieving selective binding within the ATP-binding pocket of a target kinase. It can occupy specific hydrophobic sub-pockets, leading to enhanced potency and selectivity.

-

The Nitrile Moiety: A key polar functional group that can participate in crucial hydrogen bonding interactions with protein residues. Furthermore, it is a versatile precursor that can be readily hydrolyzed to a primary amide or converted into other bioisosteres like tetrazoles, both of which are common pharmacophoric elements.

This combination of features makes this compound a "privileged" building block for creating libraries of compounds aimed at complex biological targets.

Core Application: A Key Building Block for mTOR Kinase Inhibitors

A primary and well-documented application of this compound is in the synthesis of inhibitors targeting the mammalian Target of Rapamycin (mTOR) kinase, a critical regulator of cell growth, proliferation, and survival.[1][2]

The mTOR/PI3K/Akt Signaling Pathway: A Critical Target in Oncology

The mTOR/PI3K/Akt pathway is a central signaling cascade that integrates signals from growth factors, nutrients, and cellular energy levels.[3] Its aberrant activation is a hallmark of many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. Consequently, inhibiting key kinases within this pathway, such as mTOR, is a validated therapeutic strategy.[2] The development of small molecules that can precisely target the ATP-binding site of mTOR is an area of intense research.

Caption: Simplified mTOR/PI3K/Akt Signaling Pathway.

Synthetic Utility in mTOR Inhibitor Scaffolds

Patents disclose the use of this compound as a crucial intermediate for constructing complex heteroaryl compounds designed to inhibit the mTOR/PI3K/Akt pathway.[1][2][3] The synthesis leverages the molecule's key functional groups in a sequential manner. First, the nitrile is converted to an amide, and then the bromine serves as the attachment point for the rest of the inhibitor scaffold.

Caption: Synthetic workflow from precursor to final inhibitor.

Detailed Experimental Protocols

The following protocols are adapted from methodologies described in the patent literature and represent robust procedures for the synthesis and functionalization of the title compound.[1][4] As a Senior Application Scientist, I stress the importance of performing all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This procedure details a Sandmeyer-type reaction to convert the precursor amine into the desired bromo derivative.

Materials:

-

4-Amino-2-fluoro-3-methylbenzonitrile

-

Dimethyl sulfoxide (DMSO)

-

Potassium nitrite (KNO₂)

-

Copper(I) bromide (CuBr)

-

48% Aqueous hydrogen bromide (HBr)

-

Water (H₂O)

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve potassium nitrite (4.0 eq) in dimethyl sulfoxide (approx. 40 mL per 10g of starting material).

-

To the stirred solution, add 4-amino-2-fluoro-3-methylbenzonitrile (1.0 eq) followed by copper(I) bromide (0.2 eq).

-

Prepare a solution of 48% aqueous hydrogen bromide (4.0 eq) diluted with dimethyl sulfoxide (approx. 20 mL per 10g of starting material).

-

Add the HBr/DMSO solution dropwise to the reaction mixture. The addition rate should be controlled to manage any exotherm.

-

After the addition is complete, allow the reaction to stir at room temperature until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Hydrolysis of Nitrile to Amide

This protocol describes the conversion of the nitrile functional group into a primary amide, a key step for subsequent coupling reactions.[4]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-cold water

Procedure:

-

In a flask, dissolve this compound (1.0 eq) in a 4:1 (v/v) mixture of trifluoroacetic acid and concentrated sulfuric acid.

-

Stir the mixture at 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take up to 16 hours for complete conversion.

-

Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water. This will precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid filter cake thoroughly with water to remove residual acid.

-

Dry the solid under vacuum to yield 4-Bromo-2-fluoro-3-methylbenzamide, which is often of sufficient purity for use in the next step.

Data Summary

The physicochemical properties of the key compounds in this synthetic pathway are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Amino-2-fluoro-3-methylbenzonitrile | C₈H₇FN₂ | 150.15 | Starting Material |

| This compound | C₈H₅BrFN | 214.04 | Key Intermediate |

| 4-Bromo-2-fluoro-3-methylbenzamide | C₈H₇BrFNO | 232.05 | Activated Intermediate |

Conclusion and Future Outlook

This compound stands out as a high-value intermediate for medicinal chemists engaged in kinase inhibitor research. Its utility, demonstrated in the synthesis of mTOR inhibitors, stems from a unique and strategically arranged set of functional groups that allow for controlled, sequential chemical modifications. The protocols provided herein offer a validated pathway for its synthesis and derivatization. As the demand for highly selective and potent kinase inhibitors continues to grow, the application of such precisely engineered building blocks will remain a cornerstone of successful drug discovery campaigns, enabling the rapid generation of novel chemical entities with therapeutic potential.

References

-

European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). Retrieved from [Link]

- Google Patents. (n.d.). WO2010062571A1 - Mtor kinase inhibitors for oncology indications and diseases associated with the mtor/p13k/akt pathway.

-

Google Patents. (n.d.). US 8,110,578 B2. Retrieved from [Link]

-

Google Patents. (n.d.). US 9,771,371 B2. Retrieved from [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. WO2010062571A1 - Mtor kinase inhibitors for oncology indications and diseases associated with the mtor/p13k/akt pathway - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic deployment of 4-Bromo-2-fluoro-3-methylbenzonitrile in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of contemporary organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-Bromo-2-fluoro-3-methylbenzonitrile has emerged as a pivotal intermediate, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—a synthetically versatile bromine atom, a reactivity-modulating fluorine atom, a sterically influencing methyl group, and a diversifiable nitrile moiety—offers a powerful platform for molecular elaboration. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of this valuable building block, grounded in mechanistic principles and supported by detailed experimental protocols.

Introduction: A Building Block of Strategic Importance

The confluence of a bromine atom, a fluorine atom, a methyl group, and a nitrile group on a benzene ring makes this compound a highly sought-after substrate in organic synthesis. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control. The fluorine atom, with its high electronegativity and small size, can profoundly influence the electronic properties, metabolic stability, and binding affinity of target molecules.[1] The methyl group provides steric bulk and can influence the regioselectivity of certain reactions. Finally, the nitrile group is a versatile functional handle that can be readily converted into amines, carboxylic acids, amides, or tetrazoles.

This guide will elucidate the synthetic pathways to access this building block and explore its utility in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, with a particular focus on its application in the synthesis of targeted therapeutics such as Bruton's tyrosine kinase (BTK) inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1114546-30-3 | [2] |

| Molecular Formula | C₈H₅BrFN | [2] |

| Molecular Weight | 214.03 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation.[3]

Synthesis of this compound: A Plausible Pathway

Figure 1: Plausible synthetic pathway for this compound.

Step 1: Sandmeyer Reaction for the Synthesis of 2-Fluoro-3-methylbenzonitrile

The initial step involves the conversion of the amino group of 3-fluoro-2-methylaniline to a nitrile via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[4][5]

Experimental Protocol:

-

Diazotization: To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The mixture is stirred at an elevated temperature for 1-2 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-fluoro-3-methylbenzonitrile.

Step 2: Electrophilic Aromatic Bromination

The second step is the regioselective bromination of 2-fluoro-3-methylbenzonitrile. The directing effects of the substituents on the aromatic ring will favor the introduction of the bromine atom at the position para to the activating methyl group and ortho to the deactivating but ortho,para-directing fluorine atom. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this type of transformation.[6][7] Alternatively, bromine in the presence of a Lewis acid catalyst like FeBr₃ can be used.[8]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (1.1 eq) is added.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product, this compound, is then purified by recrystallization or column chromatography.

Key Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of the bromine atom makes this compound an ideal substrate for a variety of powerful bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[9][10][11] This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and advanced materials.

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, this compound (1.0 eq), an arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Application Example: Synthesis of a BTK Inhibitor Precursor

A key application of this methodology is in the synthesis of precursors for Bruton's tyrosine kinase (BTK) inhibitors, such as Zanubrutinib.[12][13] The Suzuki coupling of this compound with 4-phenoxyphenylboronic acid would yield a key biaryl intermediate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[8][14][15] This transformation is invaluable for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

Figure 3: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol (General):

-

Reaction Setup: A mixture of this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄) is prepared in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction Conditions: The reaction is heated under an inert atmosphere until completion.

-

Work-up and Purification: The mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Application Example: Introduction of Heterocyclic Moieties

This reaction allows for the introduction of various nitrogen-containing heterocycles, such as morpholine, which are important pharmacophores in many drug molecules.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the nitrile group and the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNA). While the bromine atom is a good leaving group, the fluorine atom can also be displaced under certain conditions, particularly with strong nucleophiles. The outcome of the reaction is often dependent on the specific nucleophile and reaction conditions.[6][16]

Mechanistic Insight: The SNA reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, thereby facilitating the reaction.

Potential Applications:

-

Alkoxylation: Reaction with alkoxides, such as sodium methoxide, can introduce alkoxy groups onto the aromatic ring.

-

Amination: Strong nitrogen nucleophiles can displace the halide to form substituted anilines.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a testament to the power of strategic molecular design in chemical synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex and high-value molecules. From its plausible and efficient synthesis to its broad applicability in key cross-coupling and substitution reactions, this building block offers chemists a reliable and powerful tool to accelerate innovation in drug discovery, materials science, and beyond. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate.

References

-

PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]

-

University of Rochester. 5 Major Electrophilic Aromatic Substitution Reactions. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

National Center for Biotechnology Information. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Pearson. Predict the major products of bromination of the following compounds, using Br2 and FeBr3 in the dark. (c). [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]

-

PubChemLite. This compound (C8H5BrFN). [Link]

-

LookChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

- Google Patents.

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

- Google Patents.

-

Ningbo Inno Pharmchem Co.,Ltd. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

- Google Patents.

-

Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

-

PubChem. 4-Bromo-2-fluoro-3-methylaniline. [Link]

-

ResearchGate. Synthesis of zanubrutinib (92). [Link]

-

PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. [Link]

-

Filo. 2 methyl aniline to 3 methyl toluene. [Link]

-

Filo. Choose the compound in each of the following pairs that reacts faster with sodium methoxide in methanol, and write a chemical equation for the faster reaction. [Link]

-

ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

University of Texas at Austin. packet 7, 2323. [Link]

-

PubChem. 3-Fluoro-2-methylaniline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2 methyl aniline to 3 methyl toluene | Filo [askfilo.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. Predict the major products of bromination of the following compou... | Study Prep in Pearson+ [pearson.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 12. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]

- 13. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Choose the compound in each of the following pairs that reacts faster wit.. [askfilo.com]

Spectroscopic Characterization of 4-Bromo-2-fluoro-3-methylbenzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Bromo-2-fluoro-3-methylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established spectroscopic principles and comparative data from structurally related molecules to offer a robust characterization. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and reliability.

Introduction

This compound (C₈H₅BrFN) is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of four different substituents on the benzene ring—a bromine atom, a fluorine atom, a methyl group, and a nitrile group—results in a unique electronic and steric environment, making a thorough spectroscopic analysis essential for its unambiguous identification and for predicting its reactivity. This guide will cover the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The spatial arrangement of the substituents and their electronic effects (inductive and resonance) are the primary determinants of the observed spectral features.

References

hazards and safety precautions for 4-Bromo-2-fluoro-3-methylbenzonitrile

An In-Depth Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-fluoro-3-methylbenzonitrile

This guide provides a comprehensive overview of the potential hazards and essential safety protocols for handling this compound in a research and development setting. As a substituted benzonitrile, this compound is a valuable intermediate in medicinal chemistry and materials science. However, its chemical structure necessitates a rigorous and informed approach to safety to mitigate risks effectively. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Identification and Physicochemical Properties

A foundational understanding of the compound's identity is the first step in a thorough safety assessment.

-

IUPAC Name: this compound[1]

-

CAS Number: 1114546-30-3[1]

-

Molecular Formula: C₈H₅BrFN[1]

-

Molecular Weight: 214.03 g/mol [1]

-

Appearance: Typically a white to off-white solid or crystalline powder.

The presence of a nitrile group (-C≡N), a bromine atom, and a fluorine atom on the benzene ring defines its reactivity and toxicological profile. Nitriles can be toxic, and halogenated aromatic compounds often present absorption and irritation risks.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with acute toxicity and irritation.[1][2] The "Warning" signal word indicates a moderate level of hazard.[1][3]

Caption: GHS Pictogram and associated hazards for the compound.

The following table summarizes the GHS classification, providing a clear, at-a-glance reference for laboratory personnel.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

Engineering Controls: The First Line of Defense

The causality behind recommending specific engineering controls lies in the compound's potential for aerosolization and its inhalation toxicity. All manipulations of solid this compound must be performed within a certified chemical fume hood.

Rationale:

-

Inhalation Hazard (H332): The fine, crystalline nature of the solid allows it to be easily aerosolized during weighing and transfer. A fume hood maintains negative pressure, ensuring that any airborne particles are captured and exhausted away from the operator's breathing zone.[4]

-

Containment: A fume hood provides a physical barrier that contains potential spills and prevents the contamination of the general laboratory environment.

The air velocity at the fume hood sash should be verified to be within the institution's specified range (typically 80-120 fpm) before commencing work.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

A robust PPE protocol is non-negotiable. The selection of specific PPE is directly correlated with the identified hazards of skin absorption, irritation, and serious eye damage.

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield is required over the goggles during procedures with a high risk of splashing (e.g., dissolution, reaction quenching).[5][6][7] |

| Hands | Double Nitrile Gloves | For incidental contact, double-gloving with standard nitrile gloves is the minimum requirement. Gloves must be inspected for integrity before use and changed immediately upon contamination or after a maximum of two hours of use.[5][6][7] |

| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect against skin contact from spills.[7] |

| Respiratory | NIOSH-Approved Respirator | A respirator is generally not required if all work is conducted within a certified fume hood. For spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[6][8] |

Standard Operating Procedure: Safe Handling Workflow

Adherence to a validated workflow is critical for minimizing exposure. The following protocol outlines the essential steps for safely handling this compound.

Caption: Step-by-step workflow for the safe handling of the compound.

Detailed Protocol:

-

Preparation:

-

Ensure the work area within the fume hood is clean and uncluttered.

-

Confirm that an emergency eyewash station and safety shower are accessible.[8]

-

Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood before retrieving the chemical.

-

-

Handling:

-

Post-Handling:

-

All contaminated disposable materials (weigh papers, gloves, paper towels) must be collected in a designated hazardous waste bag within the fume hood.

-

Thoroughly wash hands with soap and water after removing gloves.[6]

-

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[6][10][11] 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[6][10] 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[10][11] 2. Use a safety shower for large-area contact. 3. Wash the area with soap and water.[6][10] 4. Seek medical attention if irritation develops or persists.[9] |

| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete irrigation.[4][11] 2. Remove contact lenses if present and easy to do so while continuing to rinse.[4] 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting.[4][5] 2. Rinse the mouth thoroughly with water.[5][6] 3. If the person is conscious and able to swallow, have them drink plenty of water to dilute the substance.[4][9] 4. Seek immediate medical attention. |

In Case of a Spill:

-

Evacuate all non-essential personnel from the area.[6]

-

Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material like vermiculite or sand.[4]

-

Carefully sweep up the absorbed material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.[4][6]

-

Decontaminate the spill area thoroughly.

Waste Disposal

All waste contaminated with this compound is considered hazardous.

-

Solid Waste: Collect all contaminated solids (gloves, weigh paper, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

-

Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.

-

Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) department, in strict accordance with local and national regulations.[6]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (2025, September 19). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]

Sources

- 1. This compound | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. benchchem.com [benchchem.com]